molecular formula C19H15N3O2S B12176656 N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-2-methylbenzamide

N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-2-methylbenzamide

Cat. No.: B12176656
M. Wt: 349.4 g/mol
InChI Key: KTZJVNVBIQGCNB-UHFFFAOYSA-N
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Description

N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-2-methylbenzamide is a complex organic compound that belongs to the class of thiazoloquinolines This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinoline moiety, and a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-2-methylbenzamide typically involves the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride in propan-2-ol, followed by treatment with phosphorus(V) sulfide in anhydrous pyridine to form the thioamide intermediate . This intermediate is then oxidized using potassium hexacyanoferrate(III) in an alkaline medium to yield the desired thiazoloquinoline structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole and quinoline moieties allow it to interact with various biological targets, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could modulate multiple biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-2-methylbenzamide is unique due to its fused thiazoloquinoline structure, which combines the properties of both thiazole and quinoline rings.

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)-2-methylbenzamide

InChI

InChI=1S/C19H15N3O2S/c1-11-6-3-4-7-12(11)18(23)22-19-21-17-13-8-5-9-20-16(13)14(24-2)10-15(17)25-19/h3-10H,1-2H3,(H,21,22,23)

InChI Key

KTZJVNVBIQGCNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C4=C3C=CC=N4)OC

Origin of Product

United States

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